7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine
Overview
Description
The compound “7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine” is a chemical compound with the molecular formula C26H43N7O2 . It is also known by the synonyms UNC0224 and 1197196-48-7 .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The InChI code for the compound isInChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29)
.
Scientific Research Applications
Synthesis and Characterization
- Compounds related to 7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine have been synthesized and characterized, providing insights into their structural and chemical properties. This includes the study of various substituted phenoxy propoxy quinazoline derivatives, which are synthesized and analyzed using IR, 1H NMR, 13C NMR, MS, and elemental analysis methods (Yan & Ouyang, 2013).
Antitumor Activity
- Some derivatives of quinazoline, similar to the specified compound, have shown promising antitumor activities. For example, certain synthesized compounds have exhibited significant inhibition of tumor cell proliferation, as assessed by in vitro methods like the MTT assay (Ouyang, 2012).
Potential as Antipsychotic and Anticonvulsant Agents
- Quinazoline derivatives have been explored for their potential as antipsychotic and anticonvulsant agents. This includes the synthesis and evaluation of various substituted benzoxazepinylquinazolinones, indicating their potent activities in these areas (Bajaj, Srivastava & Kumar, 2003).
Antimicrobial Properties
- Thiazolidinone derivatives, which are structurally related to the specified quinazoline compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting the potential of quinazoline derivatives in antimicrobial applications (Patel, Kumari & Patel, 2012).
Use in Positron Emission Tomography (PET) Imaging
- Derivatives of quinazoline have been synthesized for use in PET imaging. For instance, [11C]gefitinib, a derivative, has been developed for imaging the epidermal growth factor receptor tyrosine kinase, a crucial target in cancer research (Holt, Ravert, Dannals & Pomper, 2006).
Antioxidant Studies
- Quinazolin derivatives have been synthesized and characterized for their potential as antioxidants. These compounds have been shown to exhibit significant scavenging capacity against free radicals, highlighting their potential use in oxidative stress-related conditions (Al-azawi, 2016).
Future Directions
properties
IUPAC Name |
7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVUGRBSBIXXJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658050 | |
Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine | |
CAS RN |
1197196-48-7 | |
Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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